2-Methyl-3-(methylsulfanyl)quinoxaline

Synthetic organic chemistry Regioselective alkylation Quinoxaline thione S-functionalization

2-Methyl-3-(methylsulfanyl)quinoxaline (CAS 78677-13-1, molecular formula C₁₀H₁₀N₂S, MW 190.27 g/mol) is a disubstituted quinoxaline heterocycle bearing a methyl group at position 2 and a methylsulfanyl (methylthio) group at position 3. It belongs to the quinoxaline family, a privileged scaffold in medicinal chemistry and agrochemical discovery, distinguished from its carbon-analogue naphthalene by the presence of two ring nitrogens that confer altered electronic properties, hydrogen-bonding capability, and metabolic stability.

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
CAS No. 78677-13-1
Cat. No. B6601315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(methylsulfanyl)quinoxaline
CAS78677-13-1
Molecular FormulaC10H10N2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1SC
InChIInChI=1S/C10H10N2S/c1-7-10(13-2)12-9-6-4-3-5-8(9)11-7/h3-6H,1-2H3
InChIKeyNLOCLVQVBIIVDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(methylsulfanyl)quinoxaline (CAS 78677-13-1): Core Identity and Procurement-Relevant Profile


2-Methyl-3-(methylsulfanyl)quinoxaline (CAS 78677-13-1, molecular formula C₁₀H₁₀N₂S, MW 190.27 g/mol) is a disubstituted quinoxaline heterocycle bearing a methyl group at position 2 and a methylsulfanyl (methylthio) group at position 3 [1]. It belongs to the quinoxaline family, a privileged scaffold in medicinal chemistry and agrochemical discovery, distinguished from its carbon-analogue naphthalene by the presence of two ring nitrogens that confer altered electronic properties, hydrogen-bonding capability, and metabolic stability [2]. The compound is primarily utilized as a synthetic intermediate, a reference standard for analytical method development, and a core scaffold for further functionalization via oxidation or nucleophilic displacement at the sulfur center [3].

Why Generic Substitution Fails for 2-Methyl-3-(methylsulfanyl)quinoxaline: Substituent-Dependent Reactivity Precludes Simple Interchange


Quinoxaline derivatives bearing different substituents at the 2- and 3-positions cannot be treated as interchangeable procurement commodities. The methylsulfanyl group at position 3 confers a distinct reactivity profile compared to the more common 2-chloro or 2-methylsulfonyl analogs: kinetic studies demonstrate that 2-alkylthio-quinoxalines are between 1.2 × 10² and 3.4 × 10³ times less reactive toward nucleophilic displacement by methoxide ion than their 2-chloro counterparts, and between 5 × 10³ and 3.7 × 10⁵ times less reactive than the corresponding 2-methylsulfonyl derivatives [1]. This differential reactivity directly impacts downstream synthetic efficiency, regioselectivity in further transformations, and the feasibility of late-stage functionalization. Additionally, the specific 2-methyl-3-methylthio substitution pattern arises from a regioselective S-alkylation pathway that does not produce the competing N-alkylated isomer (1,3-dimethyl-2(1H)-quinoxalinethione), a selectivity feature not shared by other alkylating conditions applied to quinoxaline thiones [2]. Substituting this compound with 2-(methylsulfanyl)quinoxaline (CAS 21948-73-2), which lacks the 2-methyl group, or with 2-chloro-3-methylquinoxaline, would alter both electronic properties and the available reaction manifold.

Product-Specific Quantitative Evidence Guide: 2-Methyl-3-(methylsulfanyl)quinoxaline Differentiation Data


S-Regioselective Methylation: Exclusive S-Alkylation vs. Competing N-Alkylation in Quinoxaline Thione Chemistry

When 3-methyl-2(1H)-quinoxalinethione (compound 4 in the study) is treated with methyl iodide and K₂CO₃ in dry acetone, the reaction exclusively yields 2-methyl-3-(methylthio)quinoxaline via S-alkylation. The alternative N-alkylated product, 1,3-dimethyl-2(1H)-quinoxalinethione, is not formed under these conditions. By contrast, the N-methylated isomer (1,3-dimethyl-2(1H)-quinoxalinethione) is obtained via a different route: treating 1,3-dimethyl-2(1H)-quinoxalinone (2a) with P₂S₅ in dry pyridine [1]. This divergent product outcome demonstrates that the methylsulfanyl-substituted compound possesses a fundamentally different reaction origin from its N-alkylated constitutional isomer, and procurement of the correct isomer is essential for reproducibility in synthetic sequences that rely on S-centered nucleophilic or oxidative transformations.

Synthetic organic chemistry Regioselective alkylation Quinoxaline thione S-functionalization

Nucleophilic Displacement Reactivity: Methylthio-Quinoxalines Are 10² to 10³-Fold Less Reactive Than Chloro-Analogs Toward Methoxide

Barlin and Brown (1968) quantified the relative reactivity of methylthio-substituted six-membered nitrogen heterocycles toward nucleophilic displacement by sodium methoxide at 30 °C. Methylthio-heterocycles (including methylthio-quinoxaline) were found to be 1.2 × 10² to 3.4 × 10³ times less reactive than the corresponding chloro-analogs, and 5 × 10³ to 3.7 × 10⁵ times less reactive than the methylsulphonyl analogs [1]. A follow-up study specifically on quinoxalines (Part VI, 1969) confirmed that among 2-alkylthio-quinoxalines, the methylthio derivative shows the highest reactivity (only a 1.8-fold decrease across the methyl-to-tert-butyl series for sulfides, compared to a 140-fold decrease for sulfoxides), establishing the methylthio group as the most reactive sulfide leaving group in the series for further transformations [2].

Physical organic chemistry Nucleophilic aromatic substitution Leaving group reactivity

Oxidation to 1,4-Dioxide Bioactive Scaffolds: The Methylthio Group Enables Access to Hypoxia-Selective Cytotoxins Not Attainable from Simple Methyl-Substituted Quinoxalines

Quinoxaline 1,4-dioxides are a well-characterized class of hypoxia-selective cytotoxins that undergo bioreductive activation in low-oxygen tumor environments. The 2-methyl-3-(methylthio)quinoxaline scaffold serves as the direct synthetic precursor to 2-methyl-3-(methylthio)quinoxaline 1,4-dioxide (NSC 352289; CAS 39576-50-6), a compound catalogued in the NCI screening collection [1]. By contrast, 2,3-dimethylquinoxaline (CAS 2379-55-7) lacks the sulfur handle and cannot undergo the same thioether-to-sulfoxide/sulfone oxidative tuning that allows modulation of electronic properties and bioreductive potential in the 1,4-dioxide series. The presence of the methylthio substituent has been shown in related quinoxaline 1,4-dioxide studies to influence reduction potential and selectivity toward hypoxic cells [2]. This is a supporting, class-level inference based on established SAR in quinoxaline 1,4-dioxide cytotoxins.

Hypoxia-selective cytotoxins Quinoxaline 1,4-dioxides Anticancer prodrug design

Verified Spectral Fingerprint: SDBS Reference Data Enables Identity Confirmation and Quality Control Independent of Vendor Specifications

The National Institute of Advanced Industrial Science and Technology (AIST, Japan) maintains a verified infrared (IR) spectrum for 2-methyl-3-(methylthio)quinoxaline in the Spectral Database for Organic Compounds (SDBS No. 29370), recorded in KBr disc [1]. The database also includes a mass spectrum (MS-IW-9915) and an additional IR spectrum (IR-NIDA-43664). This authoritative spectral reference enables independent batch identity confirmation and purity assessment without reliance on vendor-supplied certificates of analysis. The InChIKey (NLOCLVQVBIIVDC-UHFFFAOYSA-N) provides a unique, structure-based identifier for cross-referencing across databases [1]. This level of verified spectral documentation is not available for many closely related quinoxaline derivatives (e.g., 2-ethyl-3-(methylthio)quinoxaline or 2,3-bis(methylthio)quinoxaline), making this compound a more reliable reference standard for analytical method development and regulatory documentation.

Analytical chemistry IR spectroscopy Compound identity verification

Best Research and Industrial Application Scenarios for 2-Methyl-3-(methylsulfanyl)quinoxaline Based on Verified Evidence


Multistep Synthesis Requiring Orthogonal Protecting-Group Strategy: Exploiting the Attenuated Electrophilicity of the Methylthio Leaving Group

In synthetic sequences where a quinoxaline intermediate must survive strongly nucleophilic conditions (e.g., alkoxide, amine, or thiolate exposure) before a late-stage displacement or oxidation at the 2-position, 2-methyl-3-(methylthio)quinoxaline offers a strategic advantage. As established by Barlin and Brown (1968, 1969), the methylthio substituent is 1.2 × 10² to 3.4 × 10³ times less reactive toward methoxide than the 2-chloro analog [1]. This allows the methylthio group to function as a 'latent' leaving group: it survives nucleophilic conditions that would prematurely displace a chloro or sulfonyl substituent, then can be activated later by oxidation to the methylsulfonyl derivative (10³–10⁵× more reactive) for a controlled, late-stage displacement [2]. This orthogonal reactivity is directly supported by the kinetic data and is not available with the more commonly used 2-chloro-3-methylquinoxaline scaffold.

Precursor for Hypoxia-Selective Quinoxaline 1,4-Dioxide Cytotoxins in Anticancer Drug Discovery

The compound serves as a direct precursor to 2-methyl-3-(methylthio)quinoxaline 1,4-dioxide (NSC 352289), a member of the quinoxaline 1,4-dioxide class of hypoxia-selective cytotoxins [1]. This class undergoes enzymatic bioreduction selectively in the low-oxygen environment of solid tumors, releasing cytotoxic species. The methylthio group provides a redox-active handle that can be further oxidized to sulfoxide or sulfone, enabling fine-tuning of the compound's reduction potential—a critical parameter for matching the prodrug activation threshold to the oxygen tension range found in tumors. The established SAR of quinoxaline 1,4-dioxides demonstrates that substituent electronic effects directly modulate hypoxia selectivity, making the sulfur redox handle a non-redundant design element [2]. Researchers procuring this compound for medicinal chemistry programs targeting the hypoxic tumor microenvironment should prioritize it over simple 2,3-dialkyl quinoxalines that lack this tunability.

Analytical Reference Standard for Method Development and Batch-to-Batch Quality Control

The availability of a verified multi-spectral reference dataset (IR, MS) in the AIST SDBS database (SDBS No. 29370) makes 2-methyl-3-(methylthio)quinoxaline a superior choice as an analytical reference standard [1]. Laboratories developing HPLC, GC-MS, or FTIR methods for quinoxaline-containing samples can cross-reference their experimental spectra against the SDBS data, enabling independent identity confirmation without reliance on a vendor's certificate of analysis. The unique InChIKey (NLOCLVQVBIIVDC-UHFFFAOYSA-N) provides an unambiguous structure-based identifier for database integration and electronic laboratory notebook (ELN) documentation. This verified spectral infrastructure is absent for many closely related quinoxaline thioethers, making this compound the preferred choice when analytical traceability and regulatory documentation are required.

Agrochemical Lead Optimization: Scaffold for Thioether-Containing Quinoxaline Pesticides and Herbicide Safeners

Quinoxaline derivatives have established applications as herbicide safeners and pesticide active ingredients [1]. The 2-methyl-3-(methylthio) substitution pattern combines the metabolic stability of a C-methyl group at position 2 with the oxidatively tunable sulfur at position 3, enabling systematic SAR exploration of bioavailability, target binding, and metabolic fate. The methylthio group can be oxidized to the sulfoxide or sulfone to modulate lipophilicity and hydrogen-bonding capacity, while the 3-methyl group provides steric shielding against metabolic deactivation. This dual-handle design is directly supported by the established synthetic access and reactivity data from Badr et al. (1984) and Barlin & Brown (1968–1969) [2][3]. Agrochemical discovery teams seeking to explore thioether-containing quinoxaline chemotypes should prefer this scaffold over 2-(methylsulfanyl)quinoxaline (CAS 21948-73-2), which lacks the 2-methyl group and therefore forgoes the steric and metabolic benefits of disubstitution.

Quote Request

Request a Quote for 2-Methyl-3-(methylsulfanyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.